Terlipressin

Descripción

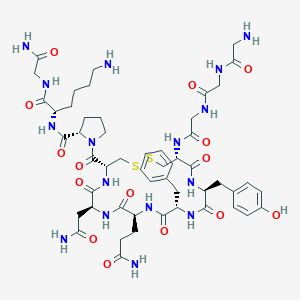

Structure

2D Structure

Propiedades

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N16O15S2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENFXAYNYRLAIU-QSVFAHTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H74N16O15S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048952 | |

| Record name | Terlipressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1227.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terlipressin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.67e-01 g/L | |

| Record name | Terlipressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terlipressin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14636-12-5 | |

| Record name | Terlipressin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014636125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terlipressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terlipressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terlipressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Terlipressin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Terlipressin in Hepatorenal Syndrome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatorenal Syndrome (HRS) is a life-threatening complication of advanced liver disease, characterized by functional renal failure due to severe renal vasoconstriction. The underlying pathophysiology involves extreme splanchnic arterial vasodilation, which leads to a reduction in effective arterial blood volume and the activation of systemic vasoconstrictor systems that critically impair renal perfusion. Terlipressin, a synthetic vasopressin analogue, is a cornerstone therapy for HRS. It functions as a potent vasoconstrictor that primarily targets the splanchnic circulation. By reversing splanchnic vasodilation, this compound increases effective circulatory volume, raises mean arterial pressure (MAP), and consequently improves renal blood flow and glomerular filtration rate. This document provides a comprehensive technical overview of the molecular mechanisms, physiological effects, and clinical efficacy of this compound in the management of HRS, supported by quantitative data, experimental protocols, and detailed pathway diagrams.

Pathophysiology of Hepatorenal Syndrome

In advanced cirrhosis, portal hypertension triggers a cascade of events leading to profound splanchnic and systemic arterial vasodilation, mediated by vasodilators such as nitric oxide.[1] This vasodilation causes a relative decrease in effective arterial blood volume.[2] To compensate, the body activates the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system, leading to intense vasoconstriction in extra-splanchnic vascular beds, including the kidneys.[2] This severe renal vasoconstriction reduces renal perfusion and glomerular filtration rate, culminating in HRS, a functional form of acute kidney injury.[3]

Molecular Mechanism of Action of this compound

This compound (triglycyl-lysine-vasopressin) is a prodrug that is enzymatically cleaved by endothelial peptidases to release its active metabolite, lysine vasopressin.[4] Lysine vasopressin is an analogue of the endogenous hormone arginine vasopressin and exerts its effects by binding to vasopressin receptors (V-receptors).

Receptor Selectivity and Affinity

This compound and its active metabolite, lysine vasopressin, have a significantly higher affinity for the vasopressin V1a receptor compared to the V2 receptor, with a selectivity ratio of approximately 6:1.

-

V1a Receptors: Located on vascular smooth muscle cells, particularly in the splanchnic circulation. Activation of V1a receptors mediates vasoconstriction.

-

V2 Receptors: Primarily found on the basolateral membrane of the collecting ducts in the kidneys. Activation of these receptors mediates the antidiuretic effect of vasopressin by promoting water reabsorption.

-

V1b Receptors: this compound also acts as a full agonist at V1b receptors, which can induce the secretion of adrenocorticotropic hormone.

This relative selectivity for the V1a receptor is crucial for its therapeutic effect in HRS, as it preferentially induces vasoconstriction in the over-dilated splanchnic vascular bed while having a more modest antidiuretic effect.

V1a Receptor Signaling Pathway

The vasoconstrictive effect of this compound is mediated through the Gq protein-coupled V1a receptor signaling pathway in vascular smooth muscle cells.

-

Binding and Activation: Lysine vasopressin binds to the V1a receptor on the surface of vascular smooth muscle cells.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the heterotrimeric Gq protein.

-

Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction, resulting in vasoconstriction.

Systemic and Renal Hemodynamic Effects

The primary therapeutic goal of this compound in HRS is to reverse splanchnic vasodilation, thereby improving systemic hemodynamics and renal perfusion.

Quantitative Hemodynamic Changes

A study using advanced magnetic resonance imaging in patients with HRS-AKI demonstrated significant hemodynamic shifts following the administration of a 2 mg bolus of this compound.

| Hemodynamic Parameter | Baseline (Mean) | Post-Terlipressin (Mean) | Percentage Change | P-value | Citation |

| Mean Arterial Pressure (MAP) | 75 mmHg | 85 mmHg | +13% | <0.01 | |

| Systemic Vascular Resistance (SVR) | 1341 dyn·s/cm⁵ | 1770 dyn·s/cm⁵ | +32% | <0.01 | |

| Cardiac Output (CO) | 7.2 L/min | 6.1 L/min | -15% | <0.01 | |

| Renal Artery Blood Flow | 0.65 L/min | 0.80 L/min | +23% | <0.01 | |

| Superior Mesenteric Artery Flow | 1.1 L/min | 0.8 L/min | -27% | <0.01 | |

| Femoral Artery Blood Flow | 0.5 L/min | 0.3 L/min | -40% | <0.01 |

These data illustrate that this compound effectively constricts the splanchnic and peripheral circulations, which, despite a decrease in cardiac output, leads to a significant rise in MAP and a redistribution of blood flow towards the kidneys.

Clinical Efficacy: Data from the CONFIRM Trial

The CONFIRM trial was a pivotal Phase III, randomized, placebo-controlled study that evaluated the efficacy and safety of this compound plus albumin in adults with HRS type 1 (HRS-AKI).

Key Efficacy Endpoints

| Endpoint | This compound (n=199) | Placebo (n=101) | P-value | Citation |

| Verified HRS Reversal (Primary) | 32% (63 patients) | 17% (17 patients) | 0.006 | |

| HRS Reversal (SCr ≤1.5 mg/dL by Day 14) | 39% (78 patients) | 18% (18 patients) | <0.001 | |

| HRS Reversal without RRT by Day 30 | 34% (68 patients) | 17% (17 patients) | 0.001 |

Verified HRS Reversal was defined as two consecutive serum creatinine (SCr) measurements of ≤1.5 mg/dL at least 2 hours apart, plus survival without renal-replacement therapy (RRT) for at least 10 days after treatment completion.

The trial demonstrated that this compound was significantly more effective than placebo in improving renal function. However, it was also associated with a higher incidence of adverse events, particularly respiratory failure.

Experimental Protocols

Clinical Trial Protocol: The CONFIRM Study (NCT02770716)

The methodology for the CONFIRM trial provides a robust framework for evaluating vasoconstrictor therapies in HRS.

-

Study Design: Phase III, multicenter, randomized, double-blind, placebo-controlled trial.

-

Inclusion Criteria: Adults (≥18 years) with a diagnosis of cirrhosis and ascites, and HRS type 1, defined by a serum creatinine (SCr) ≥2.25 mg/dL with a trajectory to double over 2 weeks.

-

Exclusion Criteria: SCr >7.0 mg/dL, recent RRT (within 4 weeks), sepsis, shock, or recent use of other vasopressors.

-

Intervention:

-

Patients were randomized 2:1 to receive either this compound or placebo.

-

This compound Arm: 1 mg of this compound administered intravenously every 6 hours. If the SCr decrease from baseline was <30% by Day 4, the dose was increased to 2 mg every 6 hours.

-

Placebo Arm: Volume-matched placebo administered on the same schedule.

-

Albumin Co-administration: Intravenous albumin was strongly recommended for both groups (1 g/kg on day 1, then 20-40 g/day ).

-

-

Primary Endpoint: Verified HRS reversal, as defined in Section 5.1.

-

Data Collection: SCr measured at baseline and daily. Hemodynamic monitoring as per standard of care. Adverse events were recorded throughout the study period.

Preclinical Animal Model Protocol: CCl₄-Induced Cirrhosis in Rats

This model is widely used to study the pathophysiology of cirrhosis and its complications, including the hemodynamic changes that mimic HRS.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Cirrhosis:

-

Carbon tetrachloride (CCl₄) is administered to induce liver injury. A highly reproducible protocol involves orogastric administration of CCl₄ twice a week for 12 weeks.

-

Repeated CCl₄ exposure leads to centrilobular necrosis, inflammation, and hepatic stellate cell activation, resulting in progressive fibrosis and cirrhosis.

-

Development of cirrhosis is confirmed by histological analysis (Sirius Red staining for fibrosis) and the presence of portal hypertension and ascites.

-

-

Experimental Procedure for Drug Testing:

-

Once cirrhosis and ascites are established, baseline hemodynamic and renal function parameters are measured.

-

Hemodynamic Measurement: An ultrasonic transit-time flow probe can be placed on the renal artery for continuous or acute measurement of renal blood flow. Arterial catheters are implanted for blood pressure monitoring.

-

Renal Function: Serum creatinine, BUN, and urine output are measured.

-

Intervention: Cirrhotic rats are administered this compound (or vehicle control) via intravenous infusion.

-

Post-treatment Analysis: Hemodynamic and renal function parameters are re-measured to assess the drug's effect. Tissues are collected for histological and molecular analysis.

-

Conclusion and Future Directions

This compound's mechanism of action in hepatorenal syndrome is well-defined, centering on its potent, V1a receptor-mediated vasoconstriction of the splanchnic circulation. This action directly counteracts the core pathophysiological disturbance in HRS, leading to improved systemic hemodynamics and renal perfusion. Clinical data, particularly from the CONFIRM trial, have solidified its efficacy in reversing HRS, albeit with a notable risk of adverse events that requires careful patient selection and monitoring. Future research should focus on identifying biomarkers to predict treatment response and developing strategies to mitigate adverse effects, potentially through novel drug delivery systems or combination therapies that can enhance efficacy while improving the safety profile.

References

Pharmacokinetics and pharmacodynamics of Terlipressin

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Terlipressin

Introduction

This compound is a synthetic analogue of the natural hormone vasopressin, utilized primarily for its potent vasoconstrictive properties.[1][2] It functions as a prodrug, being enzymatically converted in the body to its active metabolite, lysine-vasopressin (LVP).[1][2][3] This conversion allows for a sustained release of the active compound, prolonging its therapeutic effect. This compound exhibits a greater selectivity for vasopressin V1 receptors compared to V2 receptors, making it a targeted agent for increasing systemic vascular resistance and reducing portal pressure. Its primary indications include the management of hepatorenal syndrome (HRS) and bleeding esophageal varices. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its conversion to the active metabolite, LVP, and the subsequent distribution and clearance of both compounds. This compound and LVP exhibit linear pharmacokinetics, with plasma concentrations increasing proportionally with the administered dose.

Absorption and Distribution

Following intravenous administration, this compound is immediately available in the systemic circulation. The volume of distribution (Vd) for this compound is relatively small, whereas its active metabolite, LVP, has a much larger Vd, indicating extensive tissue distribution.

Metabolism

This compound is a pro-drug that is metabolized by the cleavage of its N-terminal glycyl residues by tissue peptidases, leading to the sustained release of the pharmacologically active LVP. This metabolism occurs ubiquitously in body tissues rather than in the blood or plasma. Consequently, the metabolic process is unlikely to be affected by disease states or concomitant drug administration. LVP itself is further broken down by various peptidase-mediated pathways. In vitro studies have shown that this compound does not induce or inhibit hepatic cytochrome P450 enzymes.

Excretion

Both this compound and LVP are almost completely metabolized. As a result, renal excretion is a minor elimination pathway, with less than 1% of the administered this compound and less than 0.1% of LVP being excreted unchanged in the urine of healthy subjects.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters for this compound and its active metabolite, lysine-vasopressin, are summarized in the table below.

| Parameter | This compound | Lysine-Vasopressin (LVP) | Reference(s) |

| Terminal Half-life (t½) | 0.9 hours / 50 minutes | 3.0 hours | |

| Volume of Distribution (Vd) | 6.3 L / 0.7 L/kg | 1370 L | |

| Clearance (CL) | 27.4 L/hr / 9 ml/kg/min | 318 L/hr | |

| Cmax (steady-state) | 70.5 ng/mL | 1.2 ng/mL | |

| AUC24h (steady-state) | 123 ng·hr/mL | 11.2 ng·hr/mL | |

| Cave (steady-state) | 14.2 ng/mL | 0.5 ng/mL |

Note: Values may vary based on patient population (e.g., healthy volunteers vs. patients with HRS) and study design.

Pharmacodynamics

Mechanism of Action

This compound exerts its pharmacological effects by acting as an agonist at vasopressin receptors, with approximately twice the selectivity for V1 receptors over V2 receptors. While this compound itself has some intrinsic activity, its primary effect comes from its conversion to LVP, a potent agonist at V1 and V2 receptors.

The key therapeutic effects are mediated through the V1a receptor, which is predominantly located on vascular smooth muscle cells. Activation of V1a receptors in the splanchnic circulation leads to vasoconstriction, which in turn reduces portal venous pressure and blood flow. This mechanism is central to its efficacy in treating bleeding esophageal varices and hepatorenal syndrome. In HRS, the reduction in portal hypertension and the increase in effective arterial volume and mean arterial pressure (MAP) are thought to improve renal blood flow.

V1a Receptor Signaling Pathway

The vasoconstrictive effect of this compound and LVP is initiated by the activation of the Gq protein-coupled V1a receptor. This triggers a downstream signaling cascade resulting in the contraction of vascular smooth muscle.

References

Terlipressin as a Prodrug of Lysine Vasopressin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terlipressin is a synthetic analogue of vasopressin, an endogenous neurohormone that plays a critical role in regulating blood pressure and water homeostasis.[1][2] Functioning as a prodrug, this compound is enzymatically converted in the body to its active metabolite, lysine vasopressin (LVP), also known as lypressin.[1][2][3] This controlled release mechanism provides a longer duration of action compared to native vasopressin, making it a valuable therapeutic agent in various clinical settings, particularly in the management of hepatorenal syndrome and variceal bleeding. This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and experimental evaluation of this compound as a prodrug of lysine vasopressin.

Chemical Structures and Prodrug Conversion

This compound is structurally a triglycyl-lysine-vasopressin, meaning it is the lysine vasopressin molecule with three glycine residues attached to the N-terminus. This modification is key to its prodrug properties.

Chemical Structure of this compound:

-

Sequence: Gly-Gly-Gly-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide bridge: Cys4-Cys9)

-

Molecular Formula: C52H74N16O15S2

Chemical Structure of Lysine Vasopressin (Lypressin):

-

Sequence: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide bridge: Cys1-Cys6)

-

Molecular Formula: C46H65N13O12S2

The conversion of this compound to its active form, lysine vasopressin, is a critical step in its mechanism of action. This biotransformation is not mediated by plasma or blood enzymes but rather by tissue peptidases that cleave the N-terminal glycyl residues. This enzymatic process results in a slow and sustained release of lysine vasopressin, which accounts for this compound's prolonged therapeutic effect.

Figure 1: Enzymatic Conversion of this compound

Pharmacokinetics

The pharmacokinetic profiles of this compound and its active metabolite, lysine vasopressin, have been characterized in several studies. This compound exhibits linear pharmacokinetics, with plasma concentrations increasing proportionally with the administered dose.

Table 1: Pharmacokinetic Parameters of this compound and Lysine Vasopressin

| Parameter | This compound | Lysine Vasopressin | Reference(s) |

| Peak Plasma Concentration (Cmax) | 70.5 ng/mL (steady-state) | 1.2 ng/mL | |

| Area Under the Curve (AUC24h) | 123 ng·hr/mL (steady-state) | 11.2 ng·hr/mL | |

| Volume of Distribution (Vd) | 6.3 L | 1370 L | |

| Clearance | 27.4 L/hr | 318 L/hr | |

| Elimination Half-life (t1/2) | ~0.9 hours (50 minutes) | ~3 hours |

Pharmacodynamics: Receptor Binding and Signaling Pathways

Lysine vasopressin exerts its physiological effects by binding to and activating vasopressin receptors (V receptors), which are G-protein coupled receptors (GPCRs). The primary subtypes involved are the V1a, V1b, and V2 receptors. This compound itself has some intrinsic activity, but its primary effect is mediated by lysine vasopressin. Both this compound and lysine vasopressin show a higher affinity for the V1 receptor compared to the V2 receptor.

Table 2: Receptor Binding Affinities (Ki) and Functional Activity

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity | Reference(s) |

| This compound | V1 | 1.1 x 10⁻⁶ M | Partial Agonist | |

| V2 | 6.9 x 10⁻⁶ M | Full Agonist | ||

| Lysine Vasopressin (LVP) | V1 | 1.8 x 10⁻⁹ M | Full Agonist | |

| V2 | 1.0 x 10⁻⁸ M | Full Agonist | ||

| Arginine Vasopressin (AVP) | V1 | 8.0 x 10⁻¹⁰ M | Full Agonist | |

| V2 | 8.5 x 10⁻¹⁰ M | Full Agonist |

V1 Receptor Signaling Pathway

The V1 receptors are coupled to the Gq alpha subunit. Activation of the V1 receptor initiates a signaling cascade that leads to vasoconstriction.

Figure 2: V1 Receptor Signaling Pathway

V2 Receptor Signaling Pathway

The V2 receptors are coupled to the Gs alpha subunit. Activation of the V2 receptor primarily mediates the antidiuretic effects of vasopressin in the kidneys.

Figure 3: V2 Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound and lysine vasopressin involves various in vitro and in vivo experimental techniques. Below are outlines of key experimental protocols.

Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity of this compound and lysine vasopressin to V1 and V2 receptors.

-

Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human V1 or V2 receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Assay Procedure:

-

Cell membrane homogenates are incubated with a radiolabeled ligand, such as [³H]AVP.

-

Increasing concentrations of unlabeled competitor ligands (this compound, LVP, or AVP) are added to displace the radiolabeled ligand.

-

The reaction is incubated to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The data are used to generate competition curves, from which the inhibitory constant (Ki) is calculated to represent the binding affinity of the test compound.

Inositol Phosphate Accumulation Assay for V1 Receptor Function

This functional assay measures the activation of the Gq-coupled V1 receptor by quantifying the production of the second messenger, inositol phosphate (IP).

-

Cell Labeling: Cells expressing the V1 receptor are pre-incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Assay Procedure:

-

Labeled cells are washed and incubated in a buffer containing LiCl to inhibit inositol monophosphatase, allowing for the accumulation of IPs.

-

Cells are stimulated with various concentrations of the agonist (this compound or LVP).

-

The reaction is terminated, and the cells are lysed.

-

Inositol phosphates are extracted and separated using anion-exchange chromatography.

-

The radioactivity in the IP fractions is measured by scintillation counting.

-

-

Data Analysis: Dose-response curves are generated by plotting the amount of accumulated IP against the agonist concentration to determine the EC50 (half-maximal effective concentration).

cAMP Accumulation Assay for V2 Receptor Function

This assay quantifies the activation of the Gs-coupled V2 receptor by measuring the production of cyclic AMP (cAMP).

-

Cell Preparation: HEK293 or CHO cells stably expressing the human V2 receptor are plated in multi-well plates.

-

Assay Procedure:

-

The culture medium is replaced with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are stimulated with a serial dilution of the agonist (this compound or LVP).

-

The reaction is incubated to allow for cAMP accumulation.

-

Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a LANCE® Ultra cAMP assay.

-

-

Data Analysis: The signal is typically inversely proportional to the cAMP concentration. A standard curve is used to determine the cAMP levels, and dose-response curves are plotted to calculate the EC50.

Figure 4: Experimental Workflow for Receptor Functional Assays

Conclusion

This compound serves as an effective prodrug of lysine vasopressin, offering a sustained therapeutic effect due to its slow enzymatic conversion. Its primary mechanism of action is mediated through the activation of V1 and V2 receptors by its active metabolite, leading to vasoconstriction and antidiuresis, respectively. The higher selectivity for the V1 receptor underlies its significant vasopressor effects. A thorough understanding of its pharmacokinetics, pharmacodynamics, and the signaling pathways it modulates is crucial for its rational use in clinical practice and for the development of future vasopressin analogues. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important therapeutic agent.

References

In Vitro Vasoconstrictor Properties of Terlipressin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro vasoconstrictor properties of Terlipressin, a synthetic analogue of vasopressin. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for professionals in the field of pharmacology and drug development.

Core Mechanism of Action

This compound exerts its vasoconstrictor effects primarily through its action on vasopressin V1a receptors located on vascular smooth muscle cells.[1][2] It functions as both a prodrug, being enzymatically converted to the active metabolite lysine vasopressin (LVP), and as a direct vasoconstrictor agent itself.[1][3][4] The binding of this compound and LVP to V1a receptors initiates a signaling cascade that culminates in smooth muscle contraction and a consequent reduction in vessel diameter.

Quantitative Analysis of Receptor Binding and Functional Activity

In vitro studies have meticulously quantified the binding affinities and functional potencies of this compound and its metabolite LVP in comparison to the endogenous hormone Arginine Vasopressin (AVP). These studies consistently demonstrate a higher selectivity of this compound and LVP for the V1 receptor over the V2 receptor.

Comparative Binding Affinities (Ki) at Vasopressin Receptors

Competitive binding assays using Chinese hamster ovary (CHO) cells expressing human V1 and V2 receptors have been employed to determine the binding affinities (Ki) of this compound, LVP, and AVP. The results indicate that both this compound and LVP exhibit a preference for the V1 receptor, with approximately a six-fold higher affinity for V1 compared to V2 receptors. However, the binding affinity of this compound itself is considerably lower than that of AVP and LVP.

| Compound | V1 Receptor Ki (nM) | V2 Receptor Ki (nM) | V1:V2 Selectivity Ratio |

| AVP | ~0.8 | ~0.85 | ~1:1 |

| LVP | ~1.8 | ~10.0 | ~6:1 |

| This compound | ~1100 | ~6900 | ~6:1 |

Data synthesized from studies on human V1 and V2 receptors expressed in CHO cells.

Functional Potency (EC50) and Efficacy in Cellular Assays

Functional assays measuring intracellular calcium mobilization (for V1 activity) and cyclic adenosine monophosphate (cAMP) production (for V2 activity) reveal important distinctions in the agonist properties of these compounds. While LVP acts as a full agonist at both V1 and V2 receptors, this compound behaves as a partial agonist at the V1 receptor, producing only about 41% of the maximal effect observed with AVP. In contrast, at the V2 receptor, this compound acts as a full agonist.

| Compound | V1 Receptor Activity (EC50, nM) | V1 Receptor Efficacy (% of AVP max) | V2 Receptor Activity (EC50, nM) | V2 Receptor Efficacy (% of AVP max) | Agonist Type at V1 |

| AVP | ~0.4 | 100% | ~1.0 | 100% | Full Agonist |

| LVP | ~1.0 | ~100% | ~5.0 | ~100% | Full Agonist |

| This compound | ~200 | ~41% | ~1000 | ~100% | Partial Agonist |

Data from functional assays on CHO cells expressing human vasopressin receptors.

Experimental Protocols

The following sections detail the methodologies commonly employed in the in vitro assessment of this compound's vasoconstrictor properties.

Isolated Vascular Ring Preparation and Vasoconstriction Assay

This ex vivo method directly measures the contractile response of blood vessels to vasoactive agents.

Objective: To determine the dose-dependent vasoconstrictor effect of this compound on isolated arteries.

Methodology:

-

Tissue Preparation: Arteries, such as the rat aorta or human uterine artery, are carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution.

-

Ring Mounting: The arteries are cut into rings of 2-3 mm in width. These rings are then mounted between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

Tension Measurement: One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension. The viability of the smooth muscle is then tested by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).

-

Cumulative Concentration-Response Curve: After a washout period, cumulative concentrations of this compound are added to the organ bath. The resulting increase in tension is recorded until a maximal response is achieved.

-

Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl. A dose-response curve is then plotted to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal contractile response).

dot

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for V1 and V2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from CHO cells stably expressing either the human V1 or V2 receptor.

-

Assay Setup: The assay is performed in a binding buffer containing the cell membranes, a constant concentration of a radiolabeled ligand (e.g., [3H]AVP), and increasing concentrations of the unlabeled competitor ligand (this compound, LVP, or AVP).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To assess the ability of this compound to activate V1 receptors and induce a downstream signaling event.

Methodology:

-

Cell Culture and Loading: Vascular smooth muscle cells or CHO cells expressing the V1 receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Fluorescence Measurement: The cells are placed in a fluorometer, and the baseline fluorescence is recorded.

-

Agonist Addition: this compound is added to the cells, and the change in fluorescence intensity is continuously monitored.

-

Signal Detection: An increase in intracellular calcium binds to the fluorescent dye, causing a change in its fluorescence properties, which is detected by the instrument.

-

Data Analysis: The magnitude of the change in fluorescence is proportional to the increase in intracellular calcium concentration. Dose-response curves can be generated to determine the EC50 for calcium mobilization.

Signaling Pathway of this compound-Induced Vasoconstriction

The vasoconstrictor effect of this compound is mediated by the Gq/11 protein-coupled V1a receptor. Activation of this receptor leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions. The resulting increase in intracellular calcium, along with the action of DAG in activating Protein Kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent contraction of the vascular smooth muscle cell.

dot

Conclusion

In vitro studies provide compelling evidence for the vasoconstrictor properties of this compound, mediated primarily through its partial agonism at V1a receptors. The conversion of this compound to the full V1a agonist, LVP, contributes to its sustained in vivo effects. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a foundational understanding for researchers engaged in the study of vasoactive compounds and the development of novel therapeutics for conditions characterized by vasodilation.

References

Preclinical Animal Models for Terlipressin Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preclinical animal models utilized in the research and development of Terlipressin. This compound, a synthetic analogue of vasopressin, is a crucial therapeutic agent for conditions such as portal hypertension, hepatorenal syndrome, and septic shock.[1][2] This document details the experimental protocols for establishing these disease models in animals, presents quantitative data on the effects of this compound, and illustrates key signaling pathways and experimental workflows.

Introduction to this compound

This compound acts as a prodrug, being enzymatically cleaved in the body to release its active metabolite, lysine-vasopressin.[1] It exhibits a higher selectivity for vasopressin V1 receptors compared to V2 receptors, leading to potent vasoconstriction, particularly in the splanchnic circulation.[2] This primary mechanism of action underlies its therapeutic efficacy in reducing portal pressure and improving circulatory function in various pathological states.[1]

Signaling Pathway of this compound

This compound's therapeutic effects are mediated through the activation of V1 receptors on vascular smooth muscle cells. This activation triggers a Gq-protein coupled signaling cascade, leading to vasoconstriction.

Figure 1: this compound Signaling Pathway

Preclinical Models for Portal Hypertension

Portal hypertension is a common complication of liver cirrhosis and is a primary indication for this compound. Several animal models are used to mimic this condition.

Partial Portal Vein Ligation (PVL)

The PVL model is a widely used method to induce pre-hepatic portal hypertension.

Figure 2: Partial Portal Vein Ligation Workflow

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail administered intraperitoneally).

-

Surgical Preparation: Shave the abdomen and disinfect the surgical area.

-

Laparotomy: Perform a midline abdominal incision to expose the peritoneal cavity.

-

Portal Vein Isolation: Gently retract the intestines to locate and isolate the portal vein.

-

Ligation: Place a blunt-tipped needle (e.g., 20-gauge) alongside the portal vein. Tie two silk ligatures (e.g., 3-0) around both the needle and the portal vein.

-

Stenosis Creation: Carefully withdraw the needle, leaving a calibrated stenosis of the portal vein.

-

Closure: Suture the abdominal wall in layers.

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery. Portal hypertension typically develops within one to two weeks.

| Animal Model | This compound Dose | Route | Key Findings |

| Portal Vein Stenosed Rats | 0.05 mg/kg | IV | Decreased portal pressure by 34% and portal tributary blood flow by 46% when co-administered with propranolol. |

| Portal Vein Ligated Rats | 0.017 mg·kg⁻¹·min⁻¹ for 3 min | Infusion | Reduced portal venous pressure by 15.0 ± 1.0% and increased mean arterial pressure by 57.3 ± 8.1%. |

Bile Duct Ligation (BDL)

The BDL model induces secondary biliary cirrhosis and subsequent portal hypertension.

Figure 3: Bile Duct Ligation Workflow

-

Anesthesia and Surgical Preparation: As described for the PVL model.

-

Laparotomy and Bile Duct Isolation: Perform a midline laparotomy and carefully dissect the surrounding tissues to expose the common bile duct.

-

Ligation and Transection: Ligate the common bile duct in two locations with silk sutures and then transect the duct between the two ligatures to prevent recanalization.

-

Closure and Post-operative Care: Suture the abdominal wall and provide post-operative care. Cirrhosis and portal hypertension typically develop over several weeks. A modified partial BDL procedure using a 26G needle to create a narrow passage can be used to reduce mortality and delay the onset of cirrhosis.

| Animal Model | This compound Dose | Route | Key Findings |

| Bile Duct Ligated Rats | 0.041 mg/kg | IV | Reduced mean portal venous pressure by 9.38 ± 3.88%. |

| Bile Duct Ligated Rats | 0.017 mg·kg⁻¹·min⁻¹ for 3 min | Infusion | Decreased portal venous pressure by 13.8 ± 1.7% and increased mean arterial pressure by 57.1 ± 2.2%. |

| Bile Duct Ligated Rats | Not specified | Infusion | Reduced portal venous flow but decreased hepatic arterial flow, indicating a failure of the hepatic arterial buffer response. |

Carbon Tetrachloride (CCl4) Induced Cirrhosis

Chronic administration of CCl4 is a common chemical method to induce liver cirrhosis and portal hypertension in rodents.

Figure 4: CCl4-Induced Cirrhosis Workflow

-

Preparation of CCl4 Solution: Dilute CCl4 in a vehicle such as olive oil or corn oil. A common concentration is 50% v/v.

-

Administration: Administer the CCl4 solution to rats via intraperitoneal injection or oral gavage. A twice-weekly administration protocol has been shown to have a high yield of cirrhosis.

-

Dosing and Duration: The dose and duration of administration can be varied to achieve different degrees of liver injury. For example, 2 mL/kg of a 20% CCl4 solution administered three times a week for 7 weeks can induce cirrhosis.

-

Monitoring: Regularly monitor the animals' body weight and general health.

-

Confirmation of Cirrhosis: At the end of the study period, confirm the development of cirrhosis through histological analysis of liver tissue.

Preclinical Models for Hepatorenal Syndrome (HRS)

HRS is a severe complication of advanced liver disease, and animal models often involve inducing cirrhosis as described above, leading to the secondary development of renal dysfunction. This compound is a key treatment for HRS.

Preclinical Models for Septic Shock

This compound is also investigated for its potential role in managing septic shock, particularly in cases refractory to catecholamines.

Lipopolysaccharide (LPS) Induced Sepsis

Injection of LPS, a component of the outer membrane of Gram-negative bacteria, is a common method to induce a systemic inflammatory response mimicking sepsis.

Figure 5: LPS-Induced Sepsis Workflow

-

LPS Preparation: Dissolve LPS (from a specific bacterial strain, e.g., E. coli) in sterile, pyrogen-free saline.

-

Administration: Inject the LPS solution into the animal, typically via the intravenous or intraperitoneal route.

-

Dose: The dose of LPS required to induce septic shock varies depending on the animal species and strain. For instance, in Wistar rats, 15-25 mg/kg can be used.

-

This compound Treatment: Administer this compound at a predetermined time point after LPS injection. For example, in cirrhotic rats challenged with LPS, this compound (0.05 mg/kg, IV) was given one hour after LPS (1 mg/kg, IV).

-

Monitoring and Endpoints: Monitor hemodynamic parameters, inflammatory markers, and survival rates.

| Animal Model | This compound Dose | Route | Key Findings |

| Cirrhotic rats with LPS challenge | 0.05 mg/kg | IV | Abolished LPS-induced arterial hypotension and aortic hyporeactivity to phenylephrine. Suppressed aortic iNOS activity and expression. |

Cecal Ligation and Puncture (CLP)

The CLP model is considered the "gold standard" for sepsis research as it mimics the polymicrobial nature of clinical sepsis.

Figure 6: Cecal Ligation and Puncture Workflow

-

Anesthesia and Surgical Preparation: As previously described.

-

Laparotomy and Cecum Exteriorization: Perform a midline laparotomy and carefully exteriorize the cecum.

-

Ligation: Ligate the cecum with a suture at a specific distance from the distal end. The degree of ligation (e.g., 75% of the cecum) influences the severity of sepsis.

-

Puncture: Puncture the ligated cecum one or more times with a needle of a specific gauge (e.g., 21-gauge). A small amount of fecal content can be expressed into the peritoneal cavity.

-

Closure and Resuscitation: Return the cecum to the abdominal cavity, suture the incision, and administer fluid resuscitation (e.g., subcutaneous or intraperitoneal saline) to mimic clinical management.

-

Post-operative Care and Monitoring: Provide analgesia and monitor for the development of sepsis, which typically occurs within hours.

Conclusion

The preclinical animal models described in this guide are indispensable tools for the investigation of this compound's pharmacology and therapeutic potential. The choice of model depends on the specific research question, with PVL providing a model of pre-hepatic portal hypertension, while BDL and CCl4 administration model portal hypertension secondary to liver cirrhosis. For sepsis research, the LPS and CLP models offer different approaches to mimic the systemic inflammatory response. Careful consideration of the experimental protocols and the quantitative data generated from these models is crucial for the successful translation of preclinical findings to clinical applications.

References

Terlipressin's Impact on Splanchnic Circulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pharmacological effects of terlipressin on splanchnic circulation. It delves into the molecular mechanisms, hemodynamic consequences, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

This compound, a synthetic analogue of vasopressin, exerts its primary effects through its agonistic activity on vasopressin receptors, particularly the V1a receptor.[1][2][3][4] It functions as a prodrug, being metabolized to its active form, lysine vasopressin.[2] This activation leads to a cascade of events predominantly affecting the splanchnic vasculature.

The V1a receptors are densely expressed on the smooth muscle cells of splanchnic arterioles. Upon binding, this compound initiates a signaling pathway that results in vasoconstriction of these vessels. This targeted vasoconstriction in the splanchnic circulation is the cornerstone of this compound's therapeutic applications, particularly in conditions characterized by splanchnic vasodilation and its sequelae, such as portal hypertension.

Signaling Pathway of this compound in Splanchnic Vasculature

Hemodynamic Effects on Splanchnic Circulation

The vasoconstrictive action of this compound on the splanchnic vasculature leads to a series of predictable and clinically significant hemodynamic changes. These effects have been quantified in various preclinical and clinical studies.

Quantitative Data on Hemodynamic Changes

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on splanchnic and systemic hemodynamics.

Table 1: Effects of this compound on Splanchnic Hemodynamics in a Porcine Model

| Parameter | Baseline | After this compound (1 mg IV) | Percentage Change | Reference |

| Portal Venous Flow | - | Significant decrease at 5 min | -34% at 30 min | |

| Hepatic Arterial Flow | - | - | +81% at 30 min | |

| Hepatic Blood Flow | - | - | -23% |

Table 2: Effects of this compound in Patients with Cirrhosis and Portal Hypertension

| Parameter | Dosage | Change from Baseline | Time Point | Reference |

| Hepatic Venous Pressure Gradient | 1 mg IV | -16% | 30 min | |

| Hepatic Venous Pressure Gradient | 2 mg IV | -21% | 30 min | |

| Azygos Blood Flow | 1 mg IV | -19% | 30 min | |

| Azygos Blood Flow | 2 mg IV | -25% | 30 min | |

| Portal Pressure | 2 mg IV | -17% | - | |

| Hepatic Blood Flow | 2 mg IV | -29% | - |

Table 3: Effects of this compound during Hepatobiliary Surgery

| Parameter | This compound Group | Control Group | p-value | Reference |

| Portal Venous Pressure (mmHg) | 17.88 ± 7.32 to 15.96 ± 6.55 | - | < 0.001 | |

| Estimated Blood Loss (ml) | 842 ± 145.5 | 1065.7 ± 202 | 0.004 |

Table 4: Systemic Hemodynamic Effects of this compound in Portal Hypertensive Patients

| Parameter | Change from Baseline (after 2 mg IV) | Reference |

| Mean Arterial Pressure | +26% | |

| Systemic Vascular Resistance | +61% | |

| Cardiac Output | -18% | |

| Heart Rate | -11% |

Experimental Protocols for Assessing Splanchnic Hemodynamics

The investigation of this compound's effects on splanchnic circulation relies on precise and validated experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

Measurement of Splanchnic Blood Flow using Transit Time Ultrasound Flowmetry (Preclinical Model)

This protocol is based on methodologies described in studies involving animal models, such as healthy pigs.

Objective: To directly and continuously measure blood flow in the portal vein and hepatic artery.

Materials:

-

Anesthetized animal model (e.g., pig)

-

Surgical instruments for laparotomy

-

Transit time ultrasound flowmeter and probes of appropriate sizes

-

Data acquisition system

Procedure:

-

Animal Preparation: Anesthetize the animal and ensure stable hemodynamics.

-

Surgical Exposure: Perform a midline laparotomy to expose the portal vein and hepatic artery.

-

Probe Placement: Carefully dissect the vessels to allow for the placement of the ultrasound flow probes around them. Ensure a snug fit without constricting the vessel.

-

Baseline Measurement: Allow for a stabilization period and record baseline blood flow measurements.

-

This compound Administration: Administer a bolus or continuous infusion of this compound intravenously.

-

Data Recording: Continuously record blood flow in both vessels for the duration of the experiment.

-

Data Analysis: Analyze the recorded data to determine the change in blood flow over time in response to this compound.

Assessment of Portal Pressure via Hepatic Venous Pressure Gradient (HVPG) Measurement (Clinical Setting)

This is the gold-standard method for assessing portal pressure in human subjects.

Objective: To determine the pressure gradient between the portal vein and the inferior vena cava, which reflects portal pressure.

Materials:

-

Fluoroscopy suite

-

Catheterization equipment (e.g., balloon-tipped catheter)

-

Pressure transducer and recording system

Procedure:

-

Patient Preparation: The patient is placed in a supine position.

-

Catheter Insertion: A catheter is inserted, typically via the femoral or jugular vein, and advanced under fluoroscopic guidance into a hepatic vein.

-

Free Hepatic Venous Pressure (FHVP) Measurement: The pressure in the hepatic vein is measured with the catheter tip free in the vessel.

-

Wedged Hepatic Venous Pressure (WHVP) Measurement: The balloon at the catheter tip is inflated to occlude the hepatic vein, and the pressure is measured. This pressure reflects the sinusoidal pressure, which is in equilibrium with portal pressure in the absence of pre-sinusoidal portal hypertension.

-

HVPG Calculation: HVPG is calculated as the difference between WHVP and FHVP (HVPG = WHVP - FHVP).

-

Baseline and Post-Terlipressin Measurements: Measurements are taken at baseline and at specified time points following the administration of this compound.

Experimental Workflow for Assessing this compound's Hemodynamic Effects

Physiological Consequences and Clinical Implications

The primary physiological consequence of this compound's action on the splanchnic circulation is a reduction in portal inflow and, consequently, a decrease in portal pressure. This effect is particularly beneficial in the management of complications of portal hypertension, such as variceal bleeding and hepatorenal syndrome.

By constricting the splanchnic arterioles, this compound effectively shunts blood from the splanchnic circulation to the systemic circulation. This redistribution of blood volume leads to an increase in effective arterial blood volume and mean arterial pressure. In conditions like hepatorenal syndrome, which are characterized by extreme splanchnic vasodilation and renal hypoperfusion, this effect can improve renal blood flow and function.

Logical Relationship of this compound's Effects

Conclusion

This compound's profound and selective effects on the splanchnic circulation are well-documented. Through V1a receptor-mediated vasoconstriction, it effectively reduces portal pressure and improves systemic hemodynamics. The quantitative data and established experimental protocols provide a solid foundation for further research and development in this area. Understanding these core principles is essential for professionals engaged in the study and clinical application of vasoactive drugs in the context of liver disease and portal hypertension.

References

Early-Phase Clinical Trials of Terlipressin in Septic Shock: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septic shock remains a significant challenge in critical care medicine, characterized by persistent hypotension and tissue hypoperfusion despite adequate fluid resuscitation, leading to high morbidity and mortality. While catecholamines like norepinephrine are the first-line vasopressor agents, some patients exhibit refractory shock requiring alternative or adjunctive therapies. Terlipressin, a synthetic analogue of vasopressin, has emerged as a potential therapeutic option due to its potent vasoconstrictive effects, primarily mediated through vasopressin V1 receptors.[1][2] This technical guide provides an in-depth overview of early-phase clinical trials investigating the use of this compound in adult patients with septic shock, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

This compound acts as a prodrug, being converted in the body to its active metabolite, lysine vasopressin.[2] Its primary mechanism of action in septic shock is vasoconstriction, which helps to restore vascular tone and increase mean arterial pressure (MAP).[1][3] This effect is mediated through the activation of V1 receptors on vascular smooth muscle cells.

The signaling cascade initiated by this compound binding to the V1 receptor is crucial to its vasoconstrictive effect.

Summary of Early-Phase Clinical Trial Data

The following tables summarize quantitative data from key early-phase clinical trials of this compound in septic shock.

Table 1: Hemodynamic Effects of this compound

| Study (Trial ID) | This compound Dose | Comparator | Change in Mean Arterial Pressure (MAP) | Change in Norepinephrine Requirement | Change in Cardiac Output/Index |

| Morelli et al. (TERLIVAP, NCT00481572) | Continuous infusion of 1.3 µg/kg/h | Vasopressin (0.03 U/min) or Norepinephrine | Not explicitly stated as change, but used to maintain MAP between 65-75 mmHg | Significantly lower in this compound and vasopressin groups compared to norepinephrine alone | Decreased cardiac index |

| Liu et al. | 20–160 µg/h (max 4 mg/day) | Norepinephrine (4–30 µ g/min ) | No significant difference in maintaining target MAP | This compound group had lower norepinephrine requirements | Not specified |

| Unnamed trial in cirrhosis with septic shock (NCT00628160) | 2-12 mg/24h continuous infusion | Alpha-adrenergic drugs | Aimed to evaluate effects on hospital survival, specific MAP change not detailed as primary outcome | Not specified | Not specified |

| Unnamed pilot study | 1.3 µg/kg/hour for 24h | Usual care | Not specified as primary outcome | Not specified | Not specified |

| Unnamed trial in catecholamine-treated hyperkinetic septic shock | IV bolus (dose not specified) | High-dose norepinephrine | Progressive increase over 30 min, sustained for at least 24h | Reduction observed in all patients | Decrease in cardiac output |

Table 2: Adverse Events Reported in Early-Phase this compound Trials

| Study (Trial ID) | This compound Group Incidence (%) | Placebo/Comparator Group Incidence (%) | Key Adverse Events |

| Liu et al. | 30% | 11.6% | Digital ischemia (12.6% vs 0.35%), other serious adverse events |

| CONFIRM Trial (Type 1 Hepatorenal Syndrome) | 51% (mortality by day 90) | 45% (mortality by day 90) | Respiratory failure (10% vs 3%), Sepsis/septic shock (7% vs 0%) |

| Zhang et al. (observational study in cirrhosis) | 50% | N/A | Serum sodium reduction (25%), hyponatremia (8.3%), tachycardia, abdominal pain |

Detailed Experimental Protocols

TERLIVAP Study (NCT00481572)

This randomized, controlled pilot study aimed to determine if a continuous ultra-low dose of this compound could stabilize hemodynamics in septic shock patients.

-

Inclusion Criteria: Patients with a clinical diagnosis of septic shock requiring vasopressor support to maintain a mean arterial pressure (MAP) between 65 and 75 mmHg despite adequate volume resuscitation.

-

Exclusion Criteria: Not explicitly detailed in the provided search results.

-

Interventions: Patients were randomly allocated to one of three groups: continuous this compound infusion (1.3 µg/kg/h), vasopressin (0.03 U/min), or titrated norepinephrine. In the this compound and vasopressin groups, norepinephrine was added if necessary to maintain the target MAP.

-

Outcome Measures: Data from right heart catheterization, thermo-dye dilution catheter, gastric tonometry, organ function assessments, and cytokine concentrations were collected at baseline and at 12, 24, 36, and 48 hours.

TerliNor Study (NCT03336814)

This bicentric, double-blinded, randomized, controlled versus placebo study was designed to evaluate the early association of this compound and norepinephrine in septic shock.

-

Inclusion Criteria: Patients older than 18 years with septic shock requiring more than 0.5 µg/kg/min of norepinephrine to achieve MAP objectives, and with a lactate level greater than 2.0 mmol/l.

-

Exclusion Criteria: Patients with acute ischemic or septic heart failure.

-

Interventions: 40 patients were randomized to receive either a continuous infusion of this compound (0.01 mg/kg/min) or a placebo (physiologic serum), in addition to open-label norepinephrine. Both groups also received continuous intravenous hydrocortisone.

-

Primary Outcome: The difference in the Sequential Organ Failure Assessment (SOFA) score between the groups at day 3.

-

Secondary Outcomes: 28-day mortality, lactate clearance in the first 48 hours, renal function (assessed by AKIN criteria), and the use of renal replacement therapy.

Discussion and Future Directions

Early-phase clinical trials of this compound in septic shock have demonstrated its efficacy in increasing mean arterial pressure and reducing the need for norepinephrine. However, these studies have also raised significant safety concerns, most notably an increased risk of serious adverse events such as digital ischemia and respiratory failure. Larger trials, while not strictly "early-phase," have further highlighted these risks, with some studies showing an increase in mortality.

The optimal dosing strategy for this compound in septic shock remains unclear, with various studies employing different continuous infusion rates and bolus administrations. The high incidence of adverse events suggests that a "one-size-fits-all" approach may not be appropriate, and patient selection will be critical for the future development of this compound for this indication. Patients with pre-existing peripheral vascular disease or severe cardiac dysfunction may be at a particularly high risk for complications.

Future research should focus on identifying patient subgroups who are most likely to benefit from this compound therapy with an acceptable safety profile. Studies exploring lower, individualized dosing strategies and the use of biomarkers to guide therapy are warranted. Furthermore, head-to-head comparisons with other vasopressors, such as vasopressin, in well-defined patient populations are needed to clarify the relative risks and benefits. Given the potential for improved renal function observed in some studies, further investigation into the renal-protective effects of this compound is also a promising area of research.

Conclusion

This compound is a potent vasopressor that has shown promise in the management of septic shock by restoring vascular tone and reducing the need for catecholamines. However, its use is associated with a significant risk of adverse events. The findings from early-phase clinical trials underscore the need for cautious and well-monitored administration of this drug. Further research is essential to delineate the optimal patient population, dosing regimen, and safety monitoring strategies to harness the potential benefits of this compound while minimizing its risks in the complex setting of septic shock.

References

Introduction: The Genesis of a Vasopressin Analogue

An In-depth Technical Guide on the Discovery and Development of Terlipressin

Audience: Researchers, scientists, and drug development professionals.

The development of this compound stems from the therapeutic limitations of its parent molecule, vasopressin. While effective as a vasopressor, native vasopressin possesses a short biological half-life and a non-selective affinity for its receptors (V1a, V1b, V2), leading to a challenging side-effect profile. This created a clinical need for a more stable and selective analogue. This compound, a synthetic analogue of vasopressin, was developed to address these shortcomings. It functions as a prodrug, gradually converting to its active metabolite, lysine-vasopressin, which provides a more sustained and targeted therapeutic effect.[1][2][3][4] First approved outside the US in 1975, it has become a standard of care for hepatorenal syndrome (HRS) and acute variceal bleeding in many parts of the world, and received FDA approval in the United States in 2022.[4]

Discovery and Synthesis

This compound, chemically known as N-[N-(N-glycylglycyl)glycyl]-8-L-lysine-vasopressin, was synthesized to create a long-acting vasopressin preparation. The core innovation was the addition of a triglycyl moiety to the N-terminus of lysine-vasopressin. This modification protects the molecule from rapid degradation by peptidases, allowing for a slower release of the active lysine-vasopressin.

Synthesis Methodology

The synthesis of this compound is typically achieved through solid-phase peptide synthesis. A general overview of the process is as follows:

Experimental Protocol: Solid-Phase Synthesis of this compound

-

Resin Preparation: The synthesis begins with a Rink Amide resin, which is deprotected to expose the reactive amine group.

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the resin. A condensing agent, such as HOBt/DIC, is used to facilitate the formation of peptide bonds. After each coupling step, the Fmoc protecting group is removed from the newly added amino acid to allow for the next coupling reaction.

-

Peptide Chain Elongation: This cycle of deprotection and coupling is repeated to build the full-length peptide chain on the resin.

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail.

-

Oxidation/Cyclization: The linear peptide undergoes oxidation to form the critical disulfide bridge between the cysteine residues, resulting in the active cyclic structure.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (often >98%).

Mechanism of Action

This compound itself is largely inactive. Its therapeutic effects are mediated by its active metabolite, lysine-vasopressin. This conversion is catalyzed by endothelial peptidases, which cleave the triglycyl chain. Lysine-vasopressin is an agonist of vasopressin receptors, with approximately twice the selectivity for V1 receptors over V2 receptors.

In conditions like hepatorenal syndrome and portal hypertension, splanchnic and systemic arterial vasodilation lead to a decreased effective circulatory volume. Lysine-vasopressin counteracts this by binding to V1 receptors on vascular smooth muscle, initiating a signaling cascade that results in vasoconstriction. This action in the splanchnic circulation reduces portal pressure and blood flow, while systemic vasoconstriction increases mean arterial pressure (MAP), thereby improving effective arterial blood volume and renal perfusion.

Signaling Pathway

The binding of lysine-vasopressin to the Gq-protein coupled V1 receptor activates Phospholipase C. This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C. The elevated intracellular calcium, along with activated PKC, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.

Caption: V1 Receptor Signaling Cascade of Lysine-Vasopressin.

Preclinical and Clinical Development Workflow

The development of this compound followed a standard pharmaceutical pipeline, from preclinical animal studies to multi-phase human clinical trials.

Caption: this compound's Drug Development and Clinical Trial Workflow.

Pharmacokinetics

The pharmacokinetic profile of this compound is central to its clinical utility. As a prodrug, it has a shorter half-life than its active metabolite, lysine-vasopressin, which is released gradually over time. Less than 1% of this compound and less than 0.1% of lysine-vasopressin are excreted in the urine.

Table 1: Pharmacokinetic Parameters of this compound and Lysine-Vasopressin

| Parameter | This compound | Lysine-Vasopressin (Active Metabolite) | Source |

|---|---|---|---|

| Terminal Half-life (t½) | ~0.9 - 1.0 hours | ~3.0 hours | |

| Clearance (CL) | 27.4 L/hr | 318 L/hr | |

| Volume of Distribution (Vd) | 6.3 L | 1370 L | |

| Time to Max Cardiovascular Effect | N/A | 1.2 to 2 hours post-dose |

| Duration of Cardiovascular Effect | N/A | At least 6 hours | |

Data are representative values from studies in healthy subjects and patients with HRS-1.

Clinical Efficacy

The clinical development of this compound has focused primarily on two life-threatening complications of advanced liver disease: hepatorenal syndrome (HRS) and acute variceal bleeding.

Hepatorenal Syndrome (HRS)

This compound, in combination with albumin, is considered a first-line treatment for Type 1 HRS (now often termed HRS-AKI). Its efficacy has been validated in several large, randomized controlled trials.

Table 2: Key Phase III Clinical Trial Data for this compound in HRS-1

| Trial | Patient Population (this compound vs. Placebo) | Primary Endpoint | Result (this compound vs. Placebo) | p-value |

|---|---|---|---|---|

| CONFIRM (2021) | 199 vs. 101 | Verified HRS Reversal¹ | 32% vs. 17% | 0.006 |

| REVERSE (2016) | N/A | HRS Reversal | 34% vs. 13% | 0.008 |

| OT-0401 (2008) | 56 vs. 56 | Treatment Success² | 44% vs. 21% | 0.017 |

¹ Verified HRS reversal: Two consecutive serum creatinine (SCr) values ≤1.5 mg/dL at least 2 hours apart, plus survival without renal-replacement therapy (RRT) for ≥10 days. ² Treatment Success: Decrease in SCr to <1.5 mg/dL.

Experimental Protocol: Representative Phase III Trial Design (based on CONFIRM study)

-

Inclusion Criteria: Patients with cirrhosis, ascites, and rapidly progressive renal failure meeting the criteria for HRS-1 (e.g., doubling of SCr to >2.5 mg/dL in <2 weeks, no response to diuretic withdrawal and plasma expansion).

-

Exclusion Criteria: Ongoing shock, uncontrolled bacterial infection, severe cardiovascular disease, or evidence of other intrinsic renal diseases.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Intervention:

-

Treatment Arm: this compound 1 mg administered as an IV bolus every 6 hours. Dose could be increased to 2 mg every 6 hours on Day 4 if SCr had not decreased by at least 30% from baseline.

-

Concomitant Therapy: Albumin was strongly recommended for all patients (typically 1 g/kg on day 1, followed by 20-40 g/day ).

-

Control Arm: Placebo administered on the same schedule, plus albumin.

-

-

Primary Endpoint: Verified reversal of HRS, as defined in the table above.

-

Duration: Treatment continued for up to 14 days or until 24 hours after achieving two consecutive SCr values of ≤1.5 mg/dL.

Acute Variceal Bleeding

This compound is recommended as a first-line vasoactive agent for the management of acute variceal bleeding. Its efficacy in controlling hemorrhage and improving survival has been established in numerous studies and meta-analyses.

Table 3: Meta-Analysis of this compound for Acute Variceal Bleeding

| Comparison | Outcome | Odds Ratio (OR) | Key Finding |

|---|---|---|---|

| This compound vs. Placebo | Control of Bleeding | 2.94 | Significantly improved bleeding control. |

| In-hospital Mortality | 0.31 | Significantly decreased mortality. | |

| This compound vs. Vasopressin | Complications | 0.15 | Significantly lower risk of complications. |

| This compound vs. Somatostatin | Complications | 2.44 | Higher risk of complications with this compound. |

Safety and Tolerability

The adverse effects of this compound are primarily related to its vasoconstrictive mechanism. Common adverse events include abdominal pain, nausea, and diarrhea. More serious, but less common, events can include cardiac ischemia, arrhythmias, and severe bronchoconstriction. A significant safety concern identified in the CONFIRM trial was an increased risk of death due to respiratory disorders (11% in the this compound group vs. 2% in the placebo group). Therefore, patients with hypoxia should not receive this compound until the condition resolves, and continuous pulse oximetry is recommended during treatment.

Conclusion

The development of this compound is a prime example of rational drug design, successfully modifying an endogenous hormone to create a therapeutic agent with an improved pharmacokinetic and clinical profile. Its journey from a synthetic vasopressin analogue to a first-line therapy for critical complications of liver disease has been underpinned by extensive preclinical and clinical research. The data from pivotal trials have firmly established its efficacy, while also highlighting a safety profile that requires careful patient selection and monitoring. For researchers and drug development professionals, the history of this compound serves as a valuable case study in the development of targeted therapies for complex, life-threatening conditions.

References

Methodological & Application

Terlipressin Administration for Acute Variceal Bleeding: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of terlipressin for the treatment of acute variceal bleeding, a life-threatening complication of portal hypertension. The information is compiled from current clinical guidelines and randomized controlled trials to assist researchers and professionals in drug development and clinical application.

Mechanism of Action

This compound is a synthetic analogue of vasopressin. It acts as a prodrug, being converted in the body to its active form, lysine vasopressin. Its therapeutic effect in acute variceal bleeding stems from its potent vasoconstrictive properties, which are mediated primarily through the activation of V1 receptors on vascular smooth muscle cells. This leads to splanchnic vasoconstriction, reducing blood flow to the portal system and thereby lowering the dangerously high pressure within the esophageal varices. This reduction in portal pressure is the primary mechanism by which this compound helps to control and stop variceal hemorrhage.[1][2]

Signaling Pathway

The binding of lysine vasopressin to the V1 receptor initiates a signaling cascade that results in vasoconstriction.

Administration Protocols